molecular formula C13H12ClN3O3 B14931946 N-[2-(4-chlorophenyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

N-[2-(4-chlorophenyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B14931946
M. Wt: 293.70 g/mol
InChI Key: DPVLXVLRAGRPNB-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenethyl group attached to a tetrahydropyrimidinecarboxamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the lithiation of N-(4-chlorophenethyl)-N,N-dimethylurea using t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60°C to 0°C. The resulting lithium reagent is then trapped with various electrophiles to afford the desired substituted ureas .

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction parameters to maximize yield and purity. Techniques such as flow chemistry can be employed to scale up the synthesis while ensuring safety and efficiency. The use of cobalt-catalyzed aminocarbonylation has also been explored for the preparation of amides, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include t-butyllithium for lithiation, various electrophiles for trapping the lithium reagent, and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, lithiation followed by trapping with benzophenone can yield substituted ureas .

Scientific Research Applications

N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, interfering with the tricarboxylic acid cycle and affecting energy production in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorophenethyl group in N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C13H12ClN3O3/c14-9-3-1-8(2-4-9)5-6-15-12(19)10-7-11(18)17-13(20)16-10/h1-4,7H,5-6H2,(H,15,19)(H2,16,17,18,20)

InChI Key

DPVLXVLRAGRPNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=O)NC(=O)N2)Cl

Origin of Product

United States

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